N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide
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Overview
Description
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide is a nitrogen-containing heterocyclic compound.
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide are carbonic anhydrase (CA) isozymes II, IX, and XII . These isozymes have been shown to be involved in tumor formation .
Mode of Action
The compound interacts with its targets, the CA isozymes, and inhibits their activity . This inhibition disrupts the normal functioning of the isozymes, leading to changes in the cellular environment that can have antitumor effects .
Result of Action
The compound has shown anticancer activity in preliminary antiproliferative tests . Specifically, it has been found to arrest cells in the G2/M phase and induce apoptosis in certain cell lines .
Preparation Methods
The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide involves multiple steps. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)morpholine-4-sulfonamide can be compared with other sulfonamide derivatives and nitrogen-containing heterocyclic compounds. Similar compounds include:
Benzenesulfonamido pyrazines: These compounds share the sulfonamide functional group and have similar biological activities.
Sulfonylazaspirodienones: These compounds also exhibit anticancer activity and are structurally related due to the presence of sulfonamide groups.
The uniqueness of this compound lies in its specific combination of pyrazine, imidazole, and morpholine-4-sulfonamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S/c20-23(21,19-7-9-22-10-8-19)17-4-6-18-5-3-16-13(18)12-11-14-1-2-15-12/h1-3,5,11,17H,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEZALRLRQACDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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